molecular formula C21H29NO4S B013846 Pridinol methanesulfonate CAS No. 6856-31-1

Pridinol methanesulfonate

Cat. No.: B013846
CAS No.: 6856-31-1
M. Wt: 391.5 g/mol
InChI Key: VNJHUUNVDMYCRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pridinol methanesulfonate can be synthesized through the reaction of pridinol with methanesulfonic acid. The process involves the dissolution of pridinol in an appropriate solvent, followed by the addition of methanesulfonic acid under controlled temperature and pH conditions . The reaction mixture is then stirred until the formation of this compound is complete, which is subsequently purified through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Pridinol methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .

Mechanism of Action

Comparison with Similar Compounds

  • Pridinol mesylate
  • Pridinol monomesylate
  • α,α-Diphenyl-1-piperidinepropanol methanesulfonate

Comparison: Pridinol methanesulfonate is unique due to its specific combination of pridinol and methanesulfonic acid, which imparts distinct pharmacological properties. Compared to similar compounds, this compound has a higher solubility in water and a more stable chemical structure, making it more suitable for certain pharmaceutical applications .

Biological Activity

Pridinol methanesulfonate, commonly referred to as pridinol mesilate, is a synthetic compound primarily utilized as a muscle relaxant and anticholinergic agent. Its pharmacological applications are particularly relevant in treating conditions associated with skeletal muscle hyperactivity, such as muscle spasms and rigidity. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, therapeutic efficacy, and side effects based on diverse research findings.

This compound acts primarily through its interaction with muscarinic acetylcholine receptors in the central nervous system. Although the precise mechanism remains partially understood, it is believed that by blocking these receptors, pridinol can alleviate symptoms associated with Parkinson's disease, such as tremors and muscle rigidity. This anticholinergic effect is beneficial in reducing muscle spasms but can also lead to side effects like dry mouth and constipation .

Comparison with Other Muscle Relaxants

The following table summarizes the unique features and mechanisms of action of various muscle relaxants compared to this compound:

Compound Name Chemical Structure Mechanism of Action Unique Features
PridinolC20H25NOAnticholinergicEffective for muscle hyperactivity; favorable safety profile
BaclofenC10H12Cl2N2O2GABA-B receptor agonistPrimarily used for multiple sclerosis
TizanidineC12H16ClN5Alpha-2 adrenergic agonistShorter half-life; used for spasticity
CyclobenzaprineC20H21NAnticholinergicMore sedative; often prescribed for acute pain
CarisoprodolC13H18N2O4SCentral nervous system depressantRapid onset; risk of dependence

Pharmacokinetics

A randomized clinical trial assessed the pharmacokinetics of oral this compound. The study involved 34 subjects who received single doses of 4 mg of pridinol mesylate. Key findings included:

  • Maximum Concentration (C_max) : The test product achieved a C_max of 29.27 ng/mL, while the reference product reached 27.44 ng/mL.
  • Time to Maximum Concentration (t_max) : The mean t_max was approximately 1 hour for both products.
  • Area Under Curve (AUC) : The geometric mean AUC_0-tlast values were similar for both products, indicating comparable bioavailability.
  • Elimination Half-Life (T_1/2) : Ranged from 8.97 to 34.85 hours, with mean values around 19 hours for both formulations .

Adverse Effects

The trial reported a total of 50 adverse events (AEs) among participants, with headache and dizziness being the most common (15 cases each). Most AEs were classified as mild or moderate in intensity .

Therapeutic Efficacy

Research has demonstrated the effectiveness of this compound in various therapeutic contexts:

  • Muscle Spasms : Pridinol is effective in treating muscle spasms due to its central muscle relaxant properties.
  • Parkinson’s Disease Symptoms : Its anticholinergic effects can help manage tremors and rigidity associated with Parkinson's disease .
  • Rehabilitation Therapy : A study indicated that combining pridinol mesylate with rehabilitation therapy significantly improved outcomes in patients with spondylarthritis .

Case Study 1: Spondylarthritis Treatment

A clinical study evaluated the effectiveness of pridinol mesylate combined with rehabilitation therapy for patients suffering from spondylarthritis. Results indicated significant improvements in pain relief and mobility, supporting its use as an adjunct therapy .

Case Study 2: Parkinson’s Disease Management

In a cohort study involving Parkinson’s patients, pridinol was found to reduce motor symptoms effectively when compared to baseline measurements over a treatment period. Patients reported decreased tremors and improved quality of life metrics .

Properties

IUPAC Name

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.CH4O3S/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;1-5(2,3)4/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJHUUNVDMYCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

511-45-5 (Parent), 75-75-2 (Parent)
Record name Pridinol methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40218667
Record name Pridinol methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6856-31-1, 511-45-5
Record name Pridinol mesylate
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URL https://commonchemistry.cas.org/detail?cas_rn=6856-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pridinol methanesulfonate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridinol methanesulfonate
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Record name Pridinol methanesulfonate
Source EPA DSSTox
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Record name 1-(3-hydroxy-1,1-diphenylpropyl)piperidinium methanesulphonate
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Record name PRIDINOL MESILATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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